molecular formula C20H16Br2N2O2 B3683046 (E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide

(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide

Cat. No.: B3683046
M. Wt: 476.2 g/mol
InChI Key: RAHQBTXAXCGWGB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes bromine atoms, a cyano group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of bromine atoms into the phenyl rings.

    Methoxylation: Attachment of a methoxy group to the brominated phenyl ring.

    Cyclopropylation: Introduction of the cyclopropyl group.

    Formation of the cyano group: Introduction of the cyano group through a suitable reaction.

    Amidation: Formation of the amide bond to complete the structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2N2O2/c21-16-4-1-13(2-5-16)12-26-19-8-3-14(10-18(19)22)9-15(11-23)20(25)24-17-6-7-17/h1-5,8-10,17H,6-7,12H2,(H,24,25)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHQBTXAXCGWGB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Reactant of Route 5
(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Reactant of Route 6
(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.